molecular formula C27H33N2O2+ B1239767 3,3'-Dipentyloxacarbocyanine CAS No. 60031-82-5

3,3'-Dipentyloxacarbocyanine

Cat. No.: B1239767
CAS No.: 60031-82-5
M. Wt: 417.6 g/mol
InChI Key: ZLQJJALHJYCWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-dipentyloxacarbocyanine is the cationic form of a C3 cyanine dye having 3-pentyl-1,3-benzoxazol-2(3H)-yl units at each end. A fluorescent compound that preferentially stains chronic myelogenic leukemia cells. It has a role as a fluorochrome. It is a benzoxazolium ion and a cyanine dye.

Scientific Research Applications

Alteration in Plasma Membrane Potential and Cytosolic pH

3,3'-Dipentyloxacarbocyanine is utilized in studying the effects of perfluorinated acids on human colon carcinoma cells. This dye assists in measuring changes in plasma membrane potential and cytosolic pH, revealing depolarization of the plasma membrane and cytosolic acidification correlated with fluorocarbon chain length (Kleszczyński & Składanowski, 2009).

Measurement of Transmembrane Potentials in Bacteria

This dye has been used as a fluorescence probe to measure transmembrane potentials across Rhodospirillum rubrum chromatophore membranes. It reveals reversible fluorescence increase sensitive to various factors, indicating its utility in studying membrane potentials in bacterial systems (Pick & Avron, 1976).

Inhibition Studies in Mitochondrial and Bacterial Systems

This compound, among other dyes, has been identified as an inhibitor in mitochondrial and bacterial (Paracoccus denitrificans) systems. It specifically inhibits NADH-ubiquinone reductase activity, demonstrating its potential in studying the respiratory chain and mitochondrial functions (Anderson, Wood, & Anderson, 1993).

Sensitization to Hyperthermia in Cancer Research

This dye sensitizes Chinese hamster ovary cells to hyperthermic cell killing, correlating with increased DNA damage. This finding is significant in cancer research, where understanding cellular responses to hyperthermia is critical (Borrelli, Rausch, Seaner, & Iliakis, 1991).

Membrane Potential Studies in Yeast

It has been used to study membrane potential in yeast, indicating different responses in cytoplasmic and mitochondrial compartments. This suggests its effectiveness as a qualitative indicator of membrane potential in yeast cells (Peña, Uribe, Pardo, & Borbolla, 1984).

Neutrophil Activation Studies

The dye has been instrumental in studying neutrophil activation, with changes in fluorescence indicating membrane potential variations in human neutrophils (Seligmann & Gallin, 1983).

Chirality-Sensing Supramolecular Systems

J-aggregates formed with this compound in the presence of various chiral additives are optically active and demonstrate the potential for chirality sensing in supramolecular systems (Slavnova, Görner, & Chibisov, 2011).

Studying Neutrophil Responsiveness

The dye has been used to understand the modification of neutrophil responsiveness to chemoattractants, providing insights into the cellular mechanisms underlying chemotaxis (Seligmann, Fletcher, & Gallin, 1982).

Leukemia Stem Cell Research

This compound has been used for selective imaging and inhibition of leukemia stem-like cells, proving to be a significant tool in leukemia research and potentially in the development of new therapies (Zhang et al., 2015).

Properties

CAS No.

60031-82-5

Molecular Formula

C27H33N2O2+

Molecular Weight

417.6 g/mol

IUPAC Name

(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole

InChI

InChI=1S/C27H33N2O2/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3/q+1

InChI Key

ZLQJJALHJYCWSH-UHFFFAOYSA-N

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC

SMILES

CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC

Canonical SMILES

CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC

Related CAS

53213-81-3 (iodide)

Synonyms

3,3'-dipentyl-2,2'-oxacarbocyanine
3,3'-dipentyl-2,2'-oxacarbocyanine iodide
3,3'-dipentyloxacarbocyanine
3,3'-dipentyloxacarbocyanine iodide
DiOC(5)(3)
DiOC5(3)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dipentyloxacarbocyanine
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3,3'-Dipentyloxacarbocyanine
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3,3'-Dipentyloxacarbocyanine
Reactant of Route 4
3,3'-Dipentyloxacarbocyanine
Reactant of Route 5
3,3'-Dipentyloxacarbocyanine
Reactant of Route 6
3,3'-Dipentyloxacarbocyanine

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